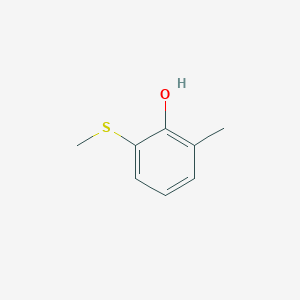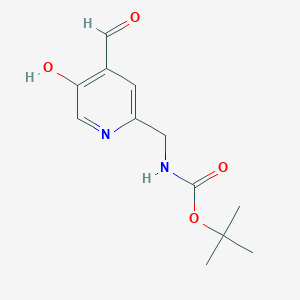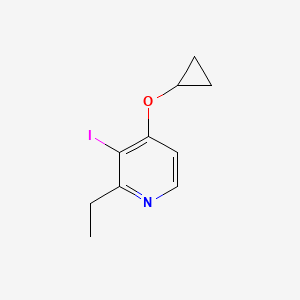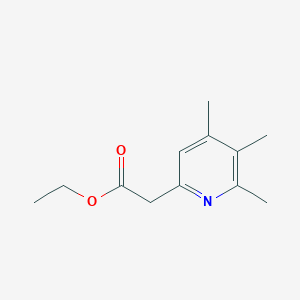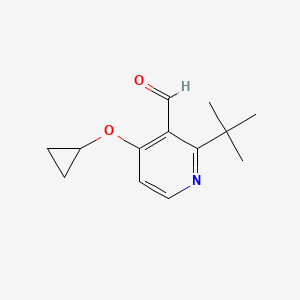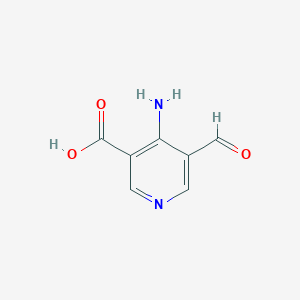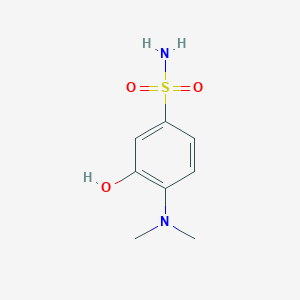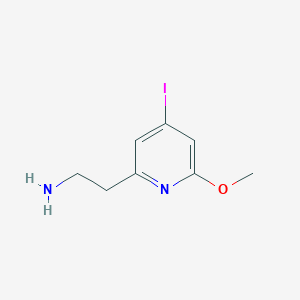
2-(4-Iodo-6-methoxypyridin-2-YL)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Iodo-6-methoxypyridin-2-YL)ethanamine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an iodo group at the 4th position, a methoxy group at the 6th position, and an ethanamine chain at the 2nd position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Iodo-6-methoxypyridin-2-YL)ethanamine typically involves the following steps:
Methoxylation: The methoxy group can be introduced at the 6th position through nucleophilic substitution using methanol and a base.
Amination: The ethanamine chain can be attached to the 2nd position of the pyridine ring through a nucleophilic substitution reaction using ethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The iodo group can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding hydrogenated compound.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Iodo-6-methoxypyridin-2-YL)ethanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of 2-(4-Iodo-6-methoxypyridin-2-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodo and methoxy groups may enhance its binding affinity to these targets, leading to modulation of biological pathways. The ethanamine chain can facilitate its cellular uptake and distribution.
Vergleich Mit ähnlichen Verbindungen
- 2-(6-Methoxypyridin-2-YL)ethanamine
- 2-(4-Bromo-6-methoxypyridin-2-YL)ethanamine
- 2-(4-Chloro-6-methoxypyridin-2-YL)ethanamine
Comparison:
- 2-(6-Methoxypyridin-2-YL)ethanamine: Lacks the iodo group, which may result in different reactivity and biological activity.
- 2-(4-Bromo-6-methoxypyridin-2-YL)ethanamine: The bromo group is less reactive than the iodo group, leading to different substitution reactions.
- 2-(4-Chloro-6-methoxypyridin-2-YL)ethanamine: The chloro group is less bulky than the iodo group, which may affect its binding affinity to molecular targets.
Eigenschaften
Molekularformel |
C8H11IN2O |
|---|---|
Molekulargewicht |
278.09 g/mol |
IUPAC-Name |
2-(4-iodo-6-methoxypyridin-2-yl)ethanamine |
InChI |
InChI=1S/C8H11IN2O/c1-12-8-5-6(9)4-7(11-8)2-3-10/h4-5H,2-3,10H2,1H3 |
InChI-Schlüssel |
JNDCSJGXYMTURV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=N1)CCN)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



